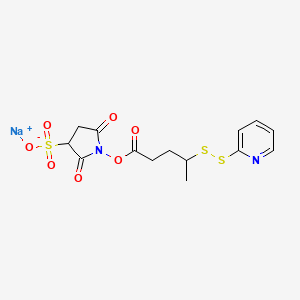

Sulfo-SPP sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H15N2NaO7S3 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

sodium 2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)pentanoyloxy]pyrrolidine-3-sulfonate |

InChI |

InChI=1S/C14H16N2O7S3.Na/c1-9(24-25-11-4-2-3-7-15-11)5-6-13(18)23-16-12(17)8-10(14(16)19)26(20,21)22;/h2-4,7,9-10H,5-6,8H2,1H3,(H,20,21,22);/q;+1/p-1 |

InChI Key |

BBEYHTSOUCPSMC-UHFFFAOYSA-M |

Canonical SMILES |

CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])SSC2=CC=CC=N2.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Strategy: A Technical Guide to the Mechanism of Action of Sulfonamide Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism of action of sulfonamide antibiotics, a class of synthetic antimicrobial agents. While the query specified "Sulfo-SPP sodium," this term does not correspond to a recognized chemical entity. The evidence strongly suggests a likely reference to sulfonamide drugs, which are sodium salts and play a crucial role in combating bacterial infections. This document will focus on the well-established molecular interactions and cellular consequences of sulfonamide action, supported by experimental evidence and methodologies.

Core Mechanism: Competitive Inhibition of Folic Acid Synthesis

The primary antibacterial effect of sulfonamides lies in their ability to disrupt the bacterial synthesis of folic acid (folate), an essential nutrient for bacterial growth and replication.[1][2] Folic acid is a vital precursor for the synthesis of nucleotides, the building blocks of DNA and RNA, as well as certain amino acids.[1]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway.[2][3] This structural mimicry allows them to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). DHPS catalyzes the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate, a critical step in the folate synthesis cascade. By binding to the active site of DHPS, sulfonamides block PABA from binding, thereby halting the production of dihydrofolic acid and, consequently, tetrahydrofolate, the biologically active form of folic acid. This disruption of the folate pathway ultimately inhibits the synthesis of bacterial DNA, RNA, and proteins, leading to a bacteriostatic effect—inhibiting bacterial growth and proliferation rather than outright killing the bacteria.

The selective toxicity of sulfonamides towards bacteria is a key feature of their clinical efficacy. Human cells do not synthesize their own folic acid; they obtain it from their diet. Therefore, sulfonamides do not interfere with human cellular processes, making them effective antibacterial agents with minimal impact on the host.

dot

Caption: Sulfonamide Mechanism of Action.

Alternative Interpretation: SPDP as a Bioconjugation Agent

It is also plausible that "Sulfo-SPP" was a misnomer for N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a heterobifunctional cross-linking reagent. In this context, the "mechanism of action" refers to its chemical functionality in bioconjugation rather than a pharmacological effect.

SPDP is utilized to link molecules containing primary amines with molecules containing free sulfhydryl (thiol) groups. Its mechanism involves two primary reactions:

-

Amine Reaction: The N-hydroxysuccinimide (NHS) ester end of SPDP reacts with primary amines to form stable amide bonds. This reaction is typically carried out at a pH range of 7.0-8.0.

-

Sulfhydryl Reaction: The 2-pyridyldithio group on the other end of SPDP reacts with free sulfhydryl groups to form a disulfide bond. This reaction proceeds via a thiol-disulfide exchange.

This dual reactivity makes SPDP a valuable tool for creating conjugates between different types of biomolecules, such as antibodies and enzymes, for applications in immunoassays, drug delivery, and diagnostics. The disulfide bond introduced by SPDP is cleavable by reducing agents, allowing for the release of the conjugated molecules under specific conditions.

dot

Caption: SPDP Crosslinker Mechanism.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the compounds discussed.

| Parameter | Sulfonamides (General) | N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) |

| Molecular Formula | Varies (e.g., C10H10N4O2S for Sulfadiazine) | C12H12N2O4S2 |

| Molecular Weight | Varies (e.g., 250.28 g/mol for Sulfadiazine) | 312.36 g/mol |

| CAS Number | Varies (e.g., 68-35-9 for Sulfadiazine) | 68181-17-9 |

| Purity | Pharmaceutical Grade | ≥ 95% (HPLC) or ≥ 97% (HPLC) |

| Appearance | White to slightly yellow crystalline powder | White powder |

| Storage Conditions | Room temperature, protected from light | 0-8 °C, protected from moisture |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Sulfonamides

This protocol outlines a standard method for determining the MIC of a sulfonamide against a bacterial strain.

Objective: To determine the lowest concentration of a sulfonamide that visibly inhibits bacterial growth.

Materials:

-

Sulfonamide stock solution (e.g., in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Incubator

Procedure:

-

Prepare a serial dilution of the sulfonamide stock solution in MHB in a 96-well plate.

-

Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

-

Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

-

Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the sulfonamide at which there is no visible growth. This can be confirmed by measuring the optical density at 600 nm.

Protocol for Protein-Protein Conjugation using SPDP

This protocol provides a general workflow for crosslinking two proteins using SPDP.

Objective: To covalently link a protein containing primary amines to a protein containing free sulfhydryl groups.

Materials:

-

Protein A (containing primary amines) in amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Protein B (containing a free sulfhydryl group) in a suitable buffer

-

SPDP stock solution (e.g., in DMSO)

-

Reducing agent (e.g., DTT or TCEP) for cleaving existing disulfide bonds if necessary

-

Desalting columns or dialysis equipment for buffer exchange and removal of excess reagents

Procedure:

Step 1: Modification of Protein A with SPDP

-

Dissolve Protein A in PBS at a suitable concentration.

-

Add a molar excess of SPDP to the Protein A solution. The exact molar ratio will need to be optimized for the specific protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Remove excess, unreacted SPDP using a desalting column, equilibrating with PBS.

Step 2: Conjugation of SPDP-modified Protein A with Protein B

-

If Protein B has internal disulfide bonds that need to be reduced to generate a free sulfhydryl, treat it with a reducing agent like DTT, followed by removal of the reducing agent.

-

Mix the SPDP-modified Protein A with Protein B in a suitable reaction buffer (pH 7.0-7.5).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

The reaction progress can be monitored by techniques such as SDS-PAGE, which will show the formation of a higher molecular weight conjugate.

Step 3: Purification of the Conjugate

-

Purify the resulting conjugate from unreacted proteins and byproducts using size-exclusion chromatography or other appropriate chromatographic techniques.

dot

Caption: Experimental Workflows.

References

An In-depth Technical Guide to Sulfo-SPP Sodium: A Thiol-Cleavable Crosslinker for Probing Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfo-SPP (Sulfosuccinimidyl 4-(2-pyridyldithio)pentanoate) sodium salt is a heterobifunctional, thiol-cleavable, and membrane-impermeable crosslinking agent. Its design facilitates the conjugation of amine-containing molecules to sulfhydryl-containing molecules, making it a valuable tool in protein chemistry, particularly for studying protein-protein interactions. The inclusion of a sulfonate group on the N-hydroxysuccinimide (NHS) ester ring renders the molecule water-soluble, allowing for crosslinking reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure. The central disulfide bond within the spacer arm is readily cleaved by reducing agents, enabling the separation of crosslinked conjugates for subsequent analysis. This guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-SPP sodium salt.

Chemical Properties and Structure

This compound salt, systematically named Pentanoic acid, 4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt, is characterized by its amine-reactive Sulfo-NHS ester and its sulfhydryl-reactive pyridyldithio group, connected by a spacer arm containing a cleavable disulfide bond.

Chemical Structure:

Caption: Chemical structure of this compound salt.

Quantitative Data

A summary of the key quantitative properties of this compound salt is provided in the table below.

| Property | Value | Reference |

| CAS Number | 452072-24-1 | [1] |

| Molecular Formula | C₁₄H₁₅N₂NaO₇S₃ | [1] |

| Molecular Weight | 442.46 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage | Store at -20°C (powder) or -80°C (in solvent) | [1] |

Experimental Protocols

General Protein-Protein Crosslinking Protocol

This protocol provides a general framework for crosslinking two proteins (Protein-A with primary amines and Protein-B with sulfhydryl groups) using Sulfo-SPP. Optimization is recommended for each specific application.

Materials:

-

This compound salt

-

Amine-free, sulfhydryl-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Reducing agent for cleavage (e.g., 20-50 mM Dithiothreitol (DTT) or 10-20 mM Tris(2-carboxyethyl)phosphine (TCEP))

-

Protein-A (containing primary amines, e.g., lysine residues)

-

Protein-B (containing free sulfhydryl groups, e.g., cysteine residues)

-

Desalting columns

Procedure:

-

Reagent Preparation:

-

Equilibrate the Sulfo-SPP vial to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of Sulfo-SPP in the reaction buffer (e.g., 10 mg/mL). Gentle warming may be necessary for complete dissolution.

-

-

Reaction of Sulfo-SPP with Protein-A (Amine-reactive step):

-

Dissolve Protein-A in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

-

Add a 10- to 50-fold molar excess of the Sulfo-SPP stock solution to the Protein-A solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted Sulfo-SPP from the activated Protein-A using a desalting column equilibrated with the reaction buffer.

-

-

Reaction with Protein-B (Sulfhydryl-reactive step):

-

Immediately add the purified, activated Protein-A to a solution of Protein-B in the reaction buffer. The molar ratio of Protein-A to Protein-B will depend on the experimental goals.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

-

Quenching the Reaction (Optional):

-

To stop the crosslinking reaction, add the quenching solution to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Analysis of Crosslinked Product:

-

The crosslinked product can be analyzed by various methods, such as SDS-PAGE, size-exclusion chromatography, and mass spectrometry.

-

Cleavage of the Disulfide Bond

The disulfide bond in the Sulfo-SPP crosslinker can be cleaved to separate the conjugated molecules.

Procedure:

-

To the crosslinked sample, add a reducing agent such as DTT to a final concentration of 20-50 mM or TCEP to a final concentration of 10-20 mM.

-

Incubate at room temperature for 30 minutes or at 37°C for 15 minutes.

-

Analyze the cleaved products by SDS-PAGE under reducing conditions to confirm the separation of the crosslinked proteins.

Visualization of Experimental Workflow and Signaling Pathway Application

Experimental Workflow for Protein-Protein Interaction Study

The following diagram illustrates a typical workflow for identifying protein-protein interactions using Sulfo-SPP.

Caption: Workflow for Sulfo-SPP crosslinking.

Application in Studying Signaling Pathways

Sulfo-SPP is particularly useful for mapping interactions within signaling pathways, especially those involving cell surface receptors, as its membrane impermeability ensures that crosslinking is restricted to the extracellular or cell-surface environment. For instance, it can be used to identify proteins that interact with a specific receptor upon ligand binding.

The following diagram illustrates a conceptual signaling pathway where Sulfo-SPP could be used to identify a co-receptor.

Caption: Probing receptor-coreceptor interaction.

In this hypothetical scenario, a researcher could treat cells with Sulfo-SPP after stimulating them with the ligand. The Sulfo-SPP would first react with lysine residues on the known receptor. If a co-receptor with a free cysteine is in close proximity, the pyridyldithio group of the now receptor-bound crosslinker will react with it, forming a covalent bond. The resulting crosslinked complex can then be isolated and analyzed by mass spectrometry to identify the unknown co-receptor, thus elucidating a key component of the signaling pathway.

Conclusion

This compound salt is a versatile and valuable reagent for researchers studying protein-protein interactions. Its water solubility, defined reactivity towards amines and sulfhydryls, and the cleavable nature of its disulfide bond provide a robust system for capturing and subsequently analyzing protein complexes. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for the successful application of Sulfo-SPP in elucidating the intricate networks of protein interactions that govern cellular processes. As with any chemical crosslinking experiment, careful optimization of reaction conditions is paramount to achieving reliable and meaningful results.

References

An In-depth Technical Guide to Sulfo-SPP Sodium for Protein Chemistry

For researchers, scientists, and drug development professionals venturing into protein chemistry, the ability to covalently link proteins is a cornerstone technique for elucidating protein-protein interactions, stabilizing protein complexes, and creating novel bioconjugates. Among the vast arsenal of chemical crosslinkers, Sulfo-SPP sodium and its analogs stand out for their versatility and user-friendly characteristics. This guide provides a comprehensive overview of a representative water-soluble, cleavable heterobifunctional crosslinker, Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (Sulfo-LC-SPDP), which embodies the properties often associated with "Sulfo-SPP" reagents.

Core Concepts: Understanding Heterobifunctional Crosslinking

Chemical crosslinkers are molecules that contain two or more reactive ends capable of forming covalent bonds with specific functional groups on proteins.[1] They can be classified based on several features, including the specificity of their reactive groups and the cleavability of their spacer arm.

Sulfo-LC-SPDP is a heterobifunctional crosslinker , meaning it possesses two different reactive groups:

-

A Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester: This group targets primary amines (-NH₂), which are found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[2][3] The addition of the sulfo group makes the reagent water-soluble, preventing it from passing through cell membranes and allowing for specific labeling of cell surface proteins.[4]

-

A Pyridyldithiol group: This group reacts specifically with sulfhydryl groups (-SH), which are present on the side chain of cysteine residues.[1]

The spacer arm of Sulfo-LC-SPDP contains a disulfide bond (-S-S-) , which is cleavable by reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This feature is particularly advantageous as it allows for the separation of crosslinked proteins for subsequent analysis, such as by mass spectrometry or gel electrophoresis.

Quantitative Data: A Comparative Look at SPDP Crosslinkers

For precise experimental design, it is crucial to understand the physical and chemical properties of the selected crosslinker. The table below summarizes the key quantitative data for Sulfo-LC-SPDP and its non-sulfonated, shorter analog, SPDP.

| Property | Sulfo-LC-SPDP | SPDP |

| Full Chemical Name | Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate | N-Succinimidyl 3-(2-pyridyldithio)propionate |

| Molecular Weight | 527.56 g/mol | 312.4 g/mol |

| Spacer Arm Length | 15.7 Å | 6.8 Å |

| CAS Number | 169751-10-4 (sodium salt) | 68181-17-9 |

| Reactivity | Primary amines and sulfhydryls | Primary amines and sulfhydryls |

| Solubility | Water-soluble | Soluble in organic solvents (DMSO, DMF) |

| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | Cleavable by reducing agents (e.g., DTT, TCEP) |

| Membrane Permeability | No | Yes |

Mechanism of Action: A Two-Step Conjugation

The heterobifunctional nature of Sulfo-LC-SPDP allows for a controlled, two-step crosslinking process, which minimizes the formation of unwanted polymers.

Step 1: Reaction with Primary Amines The Sulfo-NHS ester end of the crosslinker reacts with primary amines on the first protein (Protein 1) in a slightly alkaline buffer (pH 7.2-8.0). This reaction forms a stable amide bond and releases N-hydroxysulfosuccinimide.

Step 2: Reaction with Sulfhydryls The modified Protein 1, now carrying the pyridyldithiol group, is introduced to the second protein (Protein 2), which has a free sulfhydryl group. The pyridyldithiol group reacts with the sulfhydryl, forming a disulfide bond between the two proteins and releasing pyridine-2-thione. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the reaction progress.

Diagram of the Sulfo-LC-SPDP Crosslinking Mechanism

Caption: Two-step reaction of Sulfo-LC-SPDP with proteins.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for protein-protein conjugation using Sulfo-LC-SPDP. Optimization is often necessary for specific applications.

Materials:

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.

-

Sulfo-LC-SPDP Crosslinker

-

Protein 1 (containing primary amines)

-

Protein 2 (containing a free sulfhydryl group)

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-

Reducing Agent (for cleavage): 50 mM DTT or TCEP

-

Desalting columns

Protocol 1: Two-Step Protein-Protein Crosslinking

-

Preparation of Reagents:

-

Allow the Sulfo-LC-SPDP vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve Sulfo-LC-SPDP in conjugation buffer to a concentration of 10-20 mM.

-

Prepare Protein 1 and Protein 2 in conjugation buffer.

-

-

Step 1: Modification of Protein 1 with Sulfo-LC-SPDP:

-

Add a 10- to 50-fold molar excess of the dissolved Sulfo-LC-SPDP to the solution of Protein 1. The optimal molar ratio depends on the protein concentration and the number of available primary amines.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Remove excess, non-reacted Sulfo-LC-SPDP using a desalting column equilibrated with conjugation buffer.

-

-

Step 2: Crosslinking to Protein 2:

-

Add the modified Protein 1 to Protein 2. A 1:1 molar ratio is a good starting point, but this may need to be optimized.

-

Incubate the reaction for 1-2 hours at room temperature.

-

(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubating for 15 minutes. This will consume any unreacted Sulfo-NHS ester groups if the desalting step was incomplete.

-

-

Analysis:

-

Analyze the crosslinked product using SDS-PAGE. The appearance of a new band corresponding to the combined molecular weight of Protein 1 and Protein 2 indicates successful crosslinking.

-

To confirm that the linkage is through a disulfide bond, incubate an aliquot of the crosslinked product with a reducing agent (e.g., 50 mM DTT) for 30 minutes at 37°C before running on SDS-PAGE. The high molecular weight band should disappear, and the original protein bands should reappear.

-

Diagram of the Experimental Workflow

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers: Focus on Sulfo-SPP Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and materials science, enabling the covalent linkage of two different biomolecules with high precision and control. Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1] This unique characteristic allows for sequential or stepwise conjugation, a strategy that significantly minimizes the formation of undesirable homopolymers and self-conjugates.[1] The result is the precise formation of well-defined bioconjugates, a critical requirement for applications ranging from the development of antibody-drug conjugates (ADCs) to the study of protein-protein interactions.

This guide provides a comprehensive overview of the core principles, chemistries, and applications of heterobifunctional crosslinkers, with a specific focus on the water-soluble and cleavable reagent, Sulfo-SPP sodium salt.

Core Concepts of Heterobifunctional Crosslinking

The power of heterobifunctional crosslinkers lies in their ability to facilitate a controlled, two-step conjugation process. This is achieved by selecting a crosslinker with two reactive groups that target different functional groups on the molecules to be conjugated. The most commonly targeted functional groups on proteins are primary amines (-NH₂) found in lysine residues and at the N-terminus, and sulfhydryl groups (-SH) found in cysteine residues.[1]

The general workflow for a two-step conjugation using a heterobifunctional crosslinker involves:

-

Activation of the First Molecule: The first molecule is reacted with the heterobifunctional crosslinker, targeting a specific functional group. The reaction conditions are optimized to ensure efficient labeling of the molecule with the crosslinker.

-

Removal of Excess Crosslinker: Unreacted crosslinker is removed from the activated molecule solution to prevent unwanted side reactions in the subsequent step. This is typically achieved through dialysis or size-exclusion chromatography.[1]

-

Conjugation to the Second Molecule: The purified, activated first molecule is then introduced to the second molecule, where the second reactive group of the crosslinker forms a covalent bond with a target functional group on the second molecule.

This stepwise approach provides a high degree of control over the conjugation process, leading to a more homogeneous product.

In-Focus: Sulfo-SPP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) Sodium Salt

Sulfo-SPP is a heterobifunctional, thiol-cleavable, and membrane-impermeable crosslinker.[2] Its structure incorporates two key reactive groups:

-

A Sulfated N-hydroxysuccinimide (Sulfo-NHS) ester: This group reacts specifically with primary amines (-NH₂) to form a stable amide bond. The addition of the sulfo group makes the molecule water-soluble, avoiding the need for organic solvents that can be detrimental to protein structure and function.

-

A Pyridyldithiol group: This group reacts with sulfhydryl groups (-SH) to form a disulfide bond.

A key feature of the linkage formed by Sulfo-SPP is the presence of a disulfide bond, which can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavability is a highly desirable characteristic in many applications, such as the release of a drug from an antibody-drug conjugate within the reducing environment of a target cell.

Quantitative Data for Sulfo-SPP and Related Crosslinkers

| Property | Value/Range | Notes |

| Molecular Formula | C₁₄H₁₅N₂NaO₇S₃ | |

| Molecular Weight | 442.46 g/mol | |

| Spacer Arm Length | ~18.2 Å (estimated) | Based on the similar Sulfo-SANPAH crosslinker. The exact length for Sulfo-SPP is not readily published. The spacer arm length can influence the efficiency of crosslinking between bulky molecules. |

| Sulfo-NHS Ester Reactivity | Primary Amines (-NH₂) | Forms a stable amide bond. |

| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | A compromise to maximize amine reactivity while minimizing hydrolysis of the NHS ester. |

| Pyridyldithiol Reactivity | Sulfhydryls (-SH) | Forms a cleavable disulfide bond. |

| Optimal pH for Pyridyldithiol Reaction | 7.0 - 8.0 | For conjugation. The disulfide exchange reaction itself is optimal at pH 4-5, but the higher pH is used for protein stability. |

| Cleavage Condition | Reducing agents (e.g., DTT, TCEP) | Breaks the disulfide bond. |

| Reaction Parameter | Recommended Condition | Notes |

| Molar Excess of Crosslinker (NHS Ester Step) | 5- to 20-fold | The optimal ratio depends on the concentration of the protein and the number of available primary amines. |

| Reaction Time (NHS Ester Step) | 30 - 60 minutes at room temperature or 2 hours at 4°C | Longer incubation times can be used at lower temperatures to minimize protein degradation. |

| Reaction Time (Pyridyldithiol Step) | 1 - 2 hours at room temperature | |

| Quenching Reagents (NHS Ester) | Tris, Glycine, or Hydroxylamine | Added to stop the reaction by consuming unreacted NHS esters. |

| Quenching Reagents (Pyridyldithiol) | Cysteine or 2-Mercaptoethanol | Added to cap any unreacted pyridyldithiol groups. |

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SPP

This protocol describes the conjugation of two proteins, Protein A (containing primary amines) and Protein B (containing free sulfhydryls).

Materials:

-

Protein A in amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Protein B in a suitable buffer (e.g., PBS, pH 7.2)

-

This compound salt

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if using a non-sulfonated crosslinker)

-

Desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Reducing agent (e.g., DTT or TCEP) for optional cleavage analysis

Procedure:

-

Modification of Protein A with Sulfo-SPP:

-

Prepare a stock solution of Sulfo-SPP in water immediately before use.

-

Add a 10- to 20-fold molar excess of the Sulfo-SPP solution to the Protein A solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted Sulfo-SPP using a desalting column equilibrated with PBS, pH 7.2.

-

-

Conjugation with Protein B:

-

Immediately add the sulfhydryl-containing Protein B to the purified, pyridyldithiol-activated Protein A.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Quenching (Optional):

-

To stop the reaction, add a quenching reagent such as cysteine to react with any unreacted pyridyldithiol groups.

-

-

Purification:

-

Purify the protein-protein conjugate using size-exclusion chromatography or another suitable chromatographic method to remove excess Protein B and other byproducts.

-

Protocol 2: Antibody-Drug Conjugation (ADC) using a Heterobifunctional Crosslinker

This protocol outlines a general procedure for conjugating a sulfhydryl-containing drug to an antibody.

Materials:

-

Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

-

Heterobifunctional crosslinker (e.g., Sulfo-SMCC or a similar NHS-maleimide crosslinker)

-

Sulfhydryl-containing drug

-

Desalting columns

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Antibody Modification with Crosslinker:

-

Prepare a stock solution of the crosslinker in an appropriate solvent (water for sulfo-NHS esters, DMSO/DMF for non-sulfo).

-

Add a 10- to 20-fold molar excess of the crosslinker stock solution to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Removal of Excess Crosslinker:

-

Remove unreacted crosslinker using a desalting column equilibrated with PBS.

-

-

Conjugation with Sulfhydryl-Containing Drug:

-

Immediately add the sulfhydryl-containing drug to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Quenching:

-

Add a sulfhydryl-containing reagent like cysteine to quench any unreacted maleimide groups.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.

-

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond in a conjugate created with Sulfo-SPP.

Materials:

-

Disulfide-containing conjugate (e.g., from Protocol 1) in a suitable buffer (e.g., PBS)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

-

Prepare a stock solution of the reducing agent: Freshly prepare a 1 M stock solution of DTT in deionized water or a 0.5 M stock solution of TCEP.

-

Set up the cleavage reaction:

-

To the conjugate solution, add the reducing agent to a final concentration of 10-50 mM for DTT or 1-10 mM for TCEP.

-

Incubate the reaction at 37°C for 30 minutes to 1 hour. The incubation time and temperature may require optimization.

-

-

Analysis:

-

Analyze the cleavage products by SDS-PAGE under reducing conditions to confirm the separation of the conjugated molecules.

-

Visualizations

Signaling Pathway: GPCR-β-Arrestin Interaction

Heterobifunctional crosslinkers can be employed to study transient protein-protein interactions, such as the interaction between a G-protein coupled receptor (GPCR) and β-arrestin. Upon agonist binding, the GPCR becomes phosphorylated, leading to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, as well as initiating downstream signaling cascades. A crosslinker can be used to "capture" this interaction for subsequent analysis.

Caption: GPCR-β-Arrestin signaling pathway overview.

Experimental Workflow: Immunoprecipitation of Crosslinked Protein Complexes

This workflow illustrates how a heterobifunctional crosslinker can be used to stabilize a protein-protein interaction within a cell lysate prior to immunoprecipitation (IP). This is particularly useful for capturing weak or transient interactions.

Caption: Workflow for crosslinking-immunoprecipitation.

Conclusion

Heterobifunctional crosslinkers, and specifically water-soluble variants like Sulfo-SPP, are powerful tools for researchers in a multitude of scientific disciplines. Their ability to mediate controlled, stepwise conjugations allows for the creation of highly defined bioconjugates. The cleavable nature of the disulfide bond in Sulfo-SPP adds another layer of utility, enabling the release of conjugated molecules under specific conditions. By understanding the underlying chemistry and optimizing reaction parameters, scientists can effectively leverage these reagents to advance their research, from elucidating complex biological pathways to developing novel therapeutic and diagnostic agents.

References

An In-depth Technical Guide to the Core Principles of Sulfo-SPP Sodium Salt Membrane Impermeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles and practical applications of Sulfo-SPP sodium salt, focusing on its fundamental property of membrane impermeability. This characteristic makes it an invaluable tool for selectively labeling and studying cell surface proteins, a critical aspect of cellular biology and drug development. While "Sulfo-SPP" is used here as a representative compound, the principles discussed are broadly applicable to other sulfonated N-hydroxysuccinimide (NHS) ester reagents.

The Chemical Basis of Membrane Impermeability

The defining feature of Sulfo-SPP and similar reagents is the presence of a sulfonate group (-SO₃⁻). This functional group is highly polar and ionizes in aqueous solutions to carry a negative charge. The plasma membrane of a cell is primarily composed of a phospholipid bilayer, with a hydrophobic (water-repelling) core. This fundamental structure acts as a barrier to large, polar, and charged molecules.

The sulfonate group on Sulfo-SPP renders the entire molecule highly water-soluble and prevents it from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. This property is crucial for its use in specifically targeting proteins on the exterior of the cell.

Caption: Sulfo-SPP is repelled by the hydrophobic core of the lipid bilayer.

Mechanism of Action: Cell Surface Bioconjugation

Sulfo-SPP is an amine-reactive reagent, typically containing an N-hydroxysuccinimide (NHS) ester. This functional group reacts efficiently with primary amines (-NH₂), which are abundant on the side chains of lysine residues and the N-terminus of proteins.

When introduced to a population of live cells, Sulfo-SPP will covalently bind to accessible primary amines on the extracellular domains of membrane proteins and the exposed portions of proteins in the extracellular matrix. Because it cannot cross the cell membrane, intracellular proteins, which also contain lysine residues, are shielded from this reaction. This selective labeling is the cornerstone of its utility in cell surface protein studies. The resulting amide bond is stable, allowing for the persistent labeling of the cell surface protein population.[1][2][3][4]

Caption: Experimental workflow for labeling cell surface proteins with Sulfo-SPP.

Experimental Protocols

The following is a generalized protocol for the labeling of cell surface proteins using a Sulfo-NHS ester reagent like Sulfo-SPP. Optimization may be required for specific cell types and experimental goals.

Materials:

-

This compound salt

-

Phosphate-Buffered Saline (PBS), pH 7.2-8.0, amine-free

-

Quenching Buffer (e.g., 100 mM Tris or glycine in PBS)

-

Cell suspension of interest

Protocol:

-

Cell Preparation:

-

Harvest cells and wash twice with ice-cold PBS to remove any amine-containing culture medium.

-

Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁷ cells/mL.

-

-

Reagent Preparation:

-

Immediately before use, dissolve the this compound salt in PBS to the desired final concentration (e.g., 0.5 - 2 mg/mL). The reagent is susceptible to hydrolysis, so it should be used without delay.

-

-

Labeling Reaction:

-

Add the freshly prepared Sulfo-SPP solution to the cell suspension.

-

Incubate for 30 minutes at 4°C with gentle mixing to prevent cell settling. Performing the reaction on ice minimizes the internalization of labeled proteins.

-

-

Quenching:

-

To stop the labeling reaction, add Quenching Buffer to the cell suspension and incubate for 10-15 minutes at 4°C. The primary amines in the quenching buffer will react with any remaining Sulfo-SPP.

-

-

Washing:

-

Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes).

-

Discard the supernatant and wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.

-

-

Downstream Processing:

-

The labeled cells are now ready for downstream applications such as cell lysis for western blotting, flow cytometry analysis, or immunoprecipitation.

-

Quantitative Data Presentation

To verify the membrane impermeability of Sulfo-SPP, a common experiment involves labeling a cell population and then separating the membrane and cytosolic fractions for analysis by western blot. The blot is then probed with an antibody that recognizes the SPP tag.

| Cellular Fraction | Protein Target | Relative Signal Intensity (Arbitrary Units) | Conclusion |

| Membrane | EGFR (extracellular domain) | 98.5 ± 2.1 | Strong labeling of cell surface protein. |

| Membrane | Na⁺/K⁺-ATPase | 95.2 ± 3.5 | Strong labeling of transmembrane protein with exposed extracellular loops. |

| Cytosol | GAPDH | 1.2 ± 0.5 | Negligible labeling of intracellular protein, confirming membrane impermeability. |

| Cytosol | Actin | 1.5 ± 0.7 | Negligible labeling of intracellular protein. |

Data are presented as mean ± standard deviation from three independent experiments.

Application in Signaling Pathway Analysis

Sulfo-SPP can be instrumental in studying cell signaling pathways that are initiated at the cell surface. For example, it can be used to specifically label a receptor of interest to track its internalization upon ligand binding or to isolate receptor-associated protein complexes at the plasma membrane.

Caption: Using Sulfo-SPP to label a receptor in a signaling pathway.

Conclusion

The presence of a charged sulfonate group is the key structural feature that renders Sulfo-SPP and related compounds impermeable to the cell membrane. This property allows for the specific and covalent modification of cell surface proteins, providing a powerful tool for researchers in numerous fields. From quantifying the cell surface expression of a protein to elucidating complex signaling pathways, the principles of Sulfo-SPP's targeted reactivity are fundamental to a wide array of modern biological research techniques.

References

A Deep Dive into Sulfo-SPP Sodium: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the core principles and applications of Sulfo-SPP (Sulfosuccinimidyl-4-(p-maleimidophenyl)butyrate) sodium, a heterobifunctional crosslinker pivotal in bioconjugation and drug development. Tailored for researchers, scientists, and professionals in drug development, this document outlines the fundamental chemistry, experimental protocols, and data analysis techniques associated with Sulfo-SPP sodium, ensuring a comprehensive understanding of its use in creating targeted therapeutics and research tools.

Introduction to this compound

This compound is a water-soluble, heterobifunctional crosslinker that contains two distinct reactive groups: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide. This dual reactivity allows for the sequential or simultaneous conjugation of two different biomolecules. A key feature of Sulfo-SPP is its central disulfide bond, which renders the linkage cleavable under reducing conditions. This characteristic is particularly advantageous in the development of antibody-drug conjugates (ADCs), where the controlled release of a cytotoxic payload within the target cell is desired. Furthermore, its sulfonate group enhances water solubility, making it suitable for reactions in aqueous buffers without the need for organic solvents that could denature proteins.[]

The Chemistry of this compound Conjugation

The utility of Sulfo-SPP lies in the specific reactivity of its two functional ends.

-

Sulfo-NHS Ester: This group reacts efficiently with primary amines, such as the side chain of lysine residues on proteins, to form stable amide bonds. This reaction is highly pH-dependent, with an optimal range of pH 7.2-8.5.[2] Below this range, the amine groups are largely protonated and less nucleophilic, while at higher pH, the hydrolysis of the Sulfo-NHS ester becomes a significant competing reaction.[2][3]

-

Maleimide: This group exhibits high specificity for sulfhydryl (thiol) groups, found in cysteine residues, forming a stable thioether bond. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[4] At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.

The presence of a disulfide bond in the spacer arm of Sulfo-SPP allows for the cleavage of the conjugate using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Below is a diagram illustrating the structure and reactive groups of this compound.

Caption: Structure of this compound highlighting its reactive groups.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of a thiol-containing drug to an antibody via its lysine residues.

Materials:

-

Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

This compound

-

Thiol-containing drug

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Reducing agent (e.g., DTT or TCEP)

-

Desalting columns

Procedure:

Step 1: Activation of Antibody with Sulfo-SPP

-

Prepare the antibody at a concentration of 1-10 mg/mL in Reaction Buffer.

-

Dissolve this compound in anhydrous DMSO or DMF immediately before use to a concentration of 10-20 mM.

-

Add a 5- to 20-fold molar excess of the dissolved Sulfo-SPP to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

Remove excess, unreacted Sulfo-SPP using a desalting column equilibrated with Reaction Buffer.

Step 2: Conjugation of Thiol-Containing Drug

-

Immediately add the thiol-containing drug to the activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the number of introduced maleimide groups is recommended.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

To quench any unreacted maleimide groups, a thiol-containing compound like cysteine can be added.

-

Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess drug and other small molecules.

The following diagram illustrates the workflow for this two-step conjugation.

References

Unraveling Protein-Protein Interactions: A Technical Guide to Sulfo-NHS Ester Crosslinking

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Note on Terminology: While this guide addresses the core topic of utilizing water-soluble crosslinkers for exploring protein-protein interactions, the specific compound "Sulfo-SPP sodium" did not yield definitive technical information in a comprehensive search. Therefore, this guide will focus on the principles and applications of a widely used and well-documented class of water-soluble, amine-reactive crosslinkers: Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters. We will use Sulfosuccinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate (Sulfo-SMCC) and Bis[sulfosuccinimidyl] suberate (BS³) as primary examples to illustrate the methodologies.

Introduction to Amine-Reactive Crosslinking for Protein Interaction Analysis

Chemical crosslinking is a powerful technique to capture and identify protein-protein interactions (PPIs) in their native cellular environment. By covalently linking interacting proteins, transient or weak interactions can be stabilized for subsequent analysis. Water-soluble crosslinkers, such as those containing a Sulfo-NHS ester group, are particularly valuable as they can react with primary amines (e.g., on lysine residues) on the protein surface under physiological conditions without permeating the cell membrane, thus enabling the study of cell-surface protein interactions.

The sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester functional group reacts with primary amines in a pH range of 7.2-8.5 to form stable amide bonds.[1] This reaction is specific and efficient, making Sulfo-NHS esters ideal reagents for PPI studies. The choice of a specific Sulfo-NHS ester crosslinker depends on factors such as the desired spacer arm length and the reactivity at the other end of the crosslinker (homobifunctional or heterobifunctional).

Core Principles of Sulfo-NHS Ester Crosslinking

The fundamental principle involves the incubation of a protein sample with a Sulfo-NHS ester crosslinker. The Sulfo-NHS ester groups react with primary amine groups on lysine residues and the N-terminus of proteins. If two proteins are in close proximity, a bifunctional crosslinker can react with amine groups on both proteins, creating a stable covalent bond between them.

Homobifunctional Crosslinkers: These molecules, such as BS³, possess two identical reactive groups (e.g., two Sulfo-NHS esters) and are used to link proteins in a single-step reaction.

Heterobifunctional Crosslinkers: Reagents like Sulfo-SMCC have two different reactive groups (e.g., a Sulfo-NHS ester and a maleimide). This allows for sequential, two-step crosslinking procedures, which can offer greater control over the conjugation process.[2] For instance, the Sulfo-NHS ester can first be reacted with one protein, and after removing the excess crosslinker, the maleimide group can be reacted with a sulfhydryl group on a second protein.

Quantitative Data for Experimental Design

The efficiency of the crosslinking reaction is dependent on several factors, including the concentration of the crosslinker and the protein, the buffer composition, pH, and incubation time. The following table summarizes key quantitative parameters for using Sulfo-NHS ester crosslinkers, primarily based on protocols for Sulfo-SMCC and related compounds.

| Parameter | Recommended Range | Notes | Source |

| Crosslinker to Protein Molar Excess | 10-50 fold | For protein concentrations of 1-2 mg/mL, a higher molar excess (>20 fold) may be required. For concentrations around 10 mg/mL, a 5-fold excess may be sufficient. | [3] |

| Final Crosslinker Concentration | 0.25 - 5.0 mM | The optimal concentration should be determined empirically for each specific application. | [3][4] |

| Reaction pH | 7.0 - 8.5 | Optimal range for the reaction of Sulfo-NHS esters with primary amines. | |

| Reaction Time | 30 - 60 minutes at Room Temperature or > 2 hours at 4°C | The reaction rate is not highly temperature sensitive. | |

| Quenching Reagent Concentration | 10 - 20 mM | (e.g., Tris or Glycine) To stop the crosslinking reaction. |

Detailed Experimental Protocols

The following protocols provide a generalized methodology for protein-protein crosslinking using a water-soluble Sulfo-NHS ester crosslinker like Sulfo-SMCC. Note: These protocols should be optimized for each specific application.

Materials

-

Protein sample in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5). Avoid buffers containing Tris or glycine.

-

Sulfo-SMCC (or other Sulfo-NHS ester crosslinker).

-

Anhydrous DMSO or DMF (if the crosslinker is not readily water-soluble).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Desalting column or dialysis equipment.

One-Step Crosslinking Protocol (Homobifunctional Crosslinker)

-

Sample Preparation: Prepare the protein sample in a non-amine containing conjugation buffer.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of the Sulfo-NHS ester crosslinker in an appropriate solvent (e.g., water or DMSO).

-

Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (typically 10-50 fold molar excess).

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-20 mM. Incubate for 15 minutes.

-

Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Two-Step Crosslinking Protocol (Heterobifunctional Crosslinker - e.g., Sulfo-SMCC)

-

Activation of the First Protein:

-

Prepare the first protein in an amine-free buffer.

-

Prepare a fresh solution of Sulfo-SMCC in water.

-

Add a 10-50 fold molar excess of Sulfo-SMCC to the protein solution.

-

Incubate for 30-60 minutes at room temperature.

-

-

Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column or dialysis against an appropriate buffer.

-

Preparation of the Second Protein: Ensure the second protein has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like DTT, followed by removal of the reducing agent.

-

Conjugation Reaction:

-

Mix the maleimide-activated first protein with the sulfhydryl-containing second protein.

-

Incubate for 1-2 hours at room temperature at a pH of 6.5-7.5.

-

-

Purification and Analysis: Purify the crosslinked conjugate from unreacted components and analyze as required.

Visualization of Workflows and Pathways

To better illustrate the experimental processes and underlying chemical principles, the following diagrams have been generated using the DOT language.

Caption: A flowchart illustrating the key steps in a typical chemical crosslinking experiment for studying protein-protein interactions.

Caption: A diagram showing the chemical reaction between a Sulfo-NHS ester and a primary amine on a protein, resulting in a stable amide bond.

Applications in Drug Discovery

The identification of protein-protein interactions is a critical aspect of modern drug discovery. Many diseases are driven by aberrant PPIs, making them attractive targets for therapeutic intervention. Chemical crosslinking, coupled with mass spectrometry, can be employed to:

-

Identify Novel Drug Targets: By elucidating the protein interaction networks involved in a disease state, new therapeutic targets can be discovered.

-

Validate Drug-Target Engagement: Crosslinking can be used to confirm that a drug candidate is binding to its intended target and potentially identify off-target effects.

-

Elucidate Mechanism of Action: Understanding how a drug modulates protein-protein interactions can provide insights into its mechanism of action.

Sulfonamide-containing compounds themselves are a significant class of drugs with diverse therapeutic applications, including antibacterial and anti-inflammatory agents. The study of how these and other small molecules affect protein interactions is a burgeoning field in pharmaceutical research.

Conclusion

Water-soluble Sulfo-NHS ester crosslinkers are indispensable tools for the study of protein-protein interactions. Their ability to efficiently form stable covalent bonds under physiological conditions makes them suitable for a wide range of applications, from basic research to drug discovery. By carefully selecting the appropriate crosslinker and optimizing the reaction conditions, researchers can gain valuable insights into the complex networks of protein interactions that govern cellular processes.

References

Methodological & Application

Application Notes and Protocols for Cell Surface Protein Crosslinking using a Sulfo-NHS Ester Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking is a powerful technique used to study protein-protein interactions, stabilize protein complexes, and elucidate the spatial arrangement of proteins within their native environment. For the specific analysis of interactions occurring on the plasma membrane, membrane-impermeable crosslinkers are essential. This document provides detailed application notes and protocols for the use of a generic water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, hereby referred to as Sulfo-SPP (a placeholder for a sulfonated succinimidyl propionate-like reagent), for the covalent crosslinking of cell surface proteins.

The sulfonate groups on the Sulfo-NHS ester reagent increase its hydrophilicity, making it soluble in aqueous buffers and preventing it from crossing the cell membrane.[1] This ensures that the crosslinking reaction is restricted to proteins exposed on the cell surface. The NHS ester moieties react specifically with primary amines (from the N-terminus of proteins and the side chain of lysine residues) under physiological to slightly alkaline conditions (pH 7-9) to form stable amide bonds.[1][2][3]

Principle of the Reaction

The crosslinking reaction is a two-step process for each of the two reactive ends of the homobifunctional Sulfo-SPP reagent. The NHS ester reacts with a primary amine on a protein, forming a stable amide bond and releasing N-hydroxysulfosuccinimide.[1] If the two reactive ends of a single Sulfo-SPP molecule react with primary amines on two different proteins, a covalent crosslink is formed, stabilizing their interaction. The major competing reaction is the hydrolysis of the NHS ester, which increases with pH.

Data Presentation

Table 1: Recommended Molar Excess of Sulfo-SPP for Protein Crosslinking in Solution

| Protein Concentration | Molar Excess of Crosslinker |

| > 5 mg/mL | 10-fold |

| 1-5 mg/mL | 20- to 50-fold |

| < 1 mg/mL | 40- to 80-fold |

Table 2: Reaction Conditions for Cell Surface Crosslinking

| Parameter | Recommended Condition | Notes |

| Cell Density | ~25 x 10⁶ cells/mL | Can be optimized based on cell type. |

| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-8.0 | Must be free of primary amines (e.g., Tris, glycine). HEPES and borate buffers are also suitable. |

| Sulfo-SPP Concentration | 1-5 mM | The optimal concentration should be determined empirically. |

| Incubation Temperature | Room temperature or 4°C (on ice) | Lower temperatures can help preserve protein complexes. |

| Incubation Time | 30 minutes at room temperature or 2 hours on ice | Longer incubation times may be needed at lower temperatures. |

| Quenching Solution | 10-50 mM Tris or Glycine, pH 7.5 | Quenches unreacted crosslinker by providing excess primary amines. |

| Quenching Time | 15 minutes | Ensures complete inactivation of the crosslinker. |

Experimental Protocols

Protocol 1: Cell Surface Protein Crosslinking of Suspension Cells

Materials:

-

Suspension cells

-

Sulfo-SPP crosslinker

-

Reaction Buffer: Amine-free buffer such as Phosphate Buffered Saline (PBS), pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-

Ice-cold PBS for washing

Procedure:

-

Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media and serum proteins.

-

Resuspend the cells in the Reaction Buffer at a concentration of approximately 25 x 10⁶ cells/mL.

-

Immediately before use, prepare a stock solution of Sulfo-SPP in the Reaction Buffer (e.g., 10-25 mM).

-

Add the Sulfo-SPP stock solution to the cell suspension to achieve a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each system.

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice. Gentle mixing during incubation is recommended.

-

To stop the crosslinking reaction, add the Quenching Solution to a final concentration of 10-20 mM.

-

Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.

-

Pellet the cells by centrifugation and wash them with ice-cold PBS to remove excess crosslinker and quenching reagent.

-

The crosslinked cells are now ready for subsequent analysis, such as cell lysis followed by immunoprecipitation or SDS-PAGE and Western blotting.

Protocol 2: Cell Surface Protein Crosslinking of Adherent Cells

Materials:

-

Adherent cells cultured in plates

-

Sulfo-SPP crosslinker

-

Reaction Buffer: Amine-free buffer such as PBS, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-

Ice-cold PBS for washing

Procedure:

-

Aspirate the culture medium from the adherent cells.

-

Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove all traces of amine-containing media.

-

Immediately before use, prepare a solution of Sulfo-SPP in the Reaction Buffer at the desired final concentration (e.g., 1-5 mM).

-

Add the Sulfo-SPP solution to the cells, ensuring the entire surface of the cell monolayer is covered.

-

Incubate the plate for 30 minutes at room temperature or for 2 hours on ice.

-

Aspirate the crosslinker solution and add the Quenching Solution to a final concentration of 10-20 mM.

-

Incubate for 15 minutes at room temperature.

-

Aspirate the quenching solution and wash the cells with ice-cold PBS.

-

The cells can now be lysed directly in the plate for further analysis.

Visualizations

Caption: Experimental workflow for cell surface protein crosslinking using Sulfo-SPP.

Caption: Reaction mechanism of Sulfo-SPP with primary amines on proteins.

References

Application Notes and Protocols for Sulfo-SPP in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable technique for the elucidation of protein-protein interactions (PPIs) and the structural characterization of protein complexes. Cross-linking agents covalently connect interacting proteins, providing distance constraints that are crucial for understanding protein architecture and interaction networks.

This document provides a detailed guide for the use of Sulfo-SPP, a heterobifunctional, thiol-cleavable, and membrane-impermeable cross-linker, in proteomics workflows. The sulfonate group on the N-hydroxysuccinimide (NHS) ester ring imparts water solubility, allowing for reactions to be conducted in aqueous buffers without the need for organic solvents that can perturb protein structure.[1][2] As a heterobifunctional reagent, Sulfo-SPP possesses two different reactive groups, enabling sequential conjugation and minimizing undesirable self-conjugation. The thiol-cleavable spacer arm allows for the separation of cross-linked peptides, simplifying mass spectrometry data analysis.[3][4]

Disclaimer: "Sulfo-SPP" is not a widely documented chemical cross-linker in peer-reviewed literature. Therefore, the following protocols and data are based on the general principles of heterobifunctional, thiol-cleavable, sulfo-NHS ester cross-linkers. Researchers should perform optimization experiments to determine the ideal conditions for their specific proteins of interest.

Principle of Sulfo-SPP Cross-linking

Sulfo-SPP is designed to first react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) via its sulfo-NHS ester.[1] The second reactive group can then be conjugated to another functional group on a binding partner. The disulfide bond within the spacer arm can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavage is advantageous for mass spectrometry analysis as it separates the cross-linked peptides, aiding in their identification.

Data Presentation: Quantitative Parameters for Cross-linking Reactions

The efficiency of a cross-linking reaction is dependent on several factors. The following tables summarize typical starting concentrations and reaction conditions for amine-reactive sulfo-NHS ester cross-linkers.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 µM | Higher concentrations favor intermolecular cross-linking. |

| Cross-linker:Protein Molar Excess | 20:1 to 50:1 | Optimization is crucial to balance cross-linking efficiency with protein modification artifacts. |

| Reaction Buffer | PBS, HEPES, or Bicarbonate/Carbonate | Must be amine-free (e.g., no Tris or Glycine). |

| pH | 7.2 - 8.5 | Higher pH increases the rate of amine reaction but also the rate of NHS-ester hydrolysis. |

| Reaction Temperature | 4°C or Room Temperature | 4°C for longer incubation times to minimize hydrolysis. |

| Reaction Time | 30 minutes - 2 hours | Shorter times at room temperature, longer times at 4°C. |

| Quenching Reagent | 20-50 mM Tris-HCl or Glycine | Added to stop the reaction by consuming unreacted NHS-ester groups. |

| Cleavage Reagent | Concentration | Incubation Conditions | Notes |

| Dithiothreitol (DTT) | 20-50 mM | 30 minutes at 37°C | A common and effective reducing agent. |

| Tris(2-carboxyethyl)phosphine (TCEP) | 5-20 mM | 30 minutes at 37°C | Odorless and does not interfere with subsequent sulfhydryl-reactive chemistry. |

Experimental Protocols

Protocol 1: Cross-linking of Purified Proteins

This protocol describes a general procedure for cross-linking two or more purified proteins in solution.

Materials:

-

Purified protein samples

-

Sulfo-SPP cross-linker

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Reducing agent (e.g., DTT or TCEP)

-

Reagents for SDS-PAGE and mass spectrometry sample preparation

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the purified protein samples into the amine-free reaction buffer. Ensure the protein concentration is in the range of 1-10 µM.

-

-

Cross-linker Preparation:

-

Immediately before use, dissolve the Sulfo-SPP in the reaction buffer to create a stock solution (e.g., 10 mM). Sulfo-NHS esters are moisture-sensitive and prone to hydrolysis, so do not prepare stock solutions for long-term storage.

-

-

Cross-linking Reaction:

-

Add the Sulfo-SPP stock solution to the protein sample to achieve the desired final molar excess (e.g., 20:1).

-

Mix gently and incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.

-

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.

-

Incubate for 15 minutes at room temperature.

-

-

Analysis of Cross-linking:

-

Analyze the cross-linked products by SDS-PAGE to visualize higher molecular weight bands corresponding to cross-linked protein complexes.

-

Protocol 2: Sample Preparation for Mass Spectrometry

-

Reduction and Alkylation:

-

For analysis of the intact cross-linked complex, proceed with standard reduction and alkylation protocols (e.g., with DTT and iodoacetamide).

-

-

Thiol-Cleavage (Optional but Recommended):

-

To cleave the disulfide bond in the Sulfo-SPP spacer arm, incubate the cross-linked sample with 20-50 mM DTT or 5-20 mM TCEP for 30 minutes at 37°C.

-

-

Enzymatic Digestion:

-

Perform in-solution or in-gel digestion of the protein sample with a protease such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS. Specialized software is typically required to identify the cross-linked peptides from the complex spectra.

-

Mandatory Visualizations

Caption: Experimental workflow for Sulfo-SPP cross-linking.

Caption: Using Sulfo-SPP to study a signaling pathway.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Chemical cross-linking with thiol-cleavable reagents combined with differential mass spectrometric peptide mapping--a novel approach to assess intermolecular protein contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Sulfo-SPP (Sulfo-SMCC) in Identifying Protein Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-SPP sodium salt, more commonly known as Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), for the identification and characterization of protein complexes. Sulfo-SMCC is a water-soluble, heterobifunctional crosslinker widely employed to covalently link interacting proteins, thereby enabling their identification through techniques such as mass spectrometry.

Introduction to Sulfo-SMCC Cross-Linking

Sulfo-SMCC contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1] The NHS ester reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of a protein), while the maleimide group reacts with sulfhydryl groups (e.g., the side chain of cysteine residues).[1] This dual reactivity allows for a two-step cross-linking strategy, providing greater control over the conjugation process.[2] The water-soluble nature of Sulfo-SMCC, due to its sulfonate group, makes it ideal for use in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and function.[3]

The general workflow for identifying protein complexes using Sulfo-SMCC involves several key stages, including cross-linking of the protein complex, enrichment of the cross-linked species, enzymatic digestion, and subsequent analysis by mass spectrometry to identify the cross-linked peptides and, by extension, the interacting proteins.

Data Presentation: Quantitative Analysis of Cross-Linked Protein Complexes

The primary output of a Sulfo-SMCC cross-linking experiment coupled with mass spectrometry is a list of identified cross-linked peptides. This data provides direct evidence of protein-protein interactions and can offer insights into the topology of the protein complex. The data is typically presented in a tabular format, detailing the interacting proteins, the specific amino acid residues involved in the cross-link, and quantitative metrics from the mass spectrometry analysis.

Below is a representative table summarizing hypothetical quantitative data from a Sulfo-SMCC cross-linking experiment on a protein complex.

| Interacting Proteins | Cross-Linked Peptides | Cross-Linked Residues | MS/MS Score | Sequence Coverage (%) |

| Protein A - Protein B | T...K...R - L...C...V | Lysine (K) - Cysteine (C) | 250 | 65 (Protein A), 80 (Protein B) |

| Protein A - Protein C | G...K...S - M...C...A | Lysine (K) - Cysteine (C) | 180 | 65 (Protein A), 75 (Protein C) |

| Protein B - Protein D | F...K...Y - P...C...Q | Lysine (K) - Cysteine (C) | 210 | 80 (Protein B), 70 (Protein D) |

Table 1: Summary of Identified Cross-Linked Peptides and Interacting Proteins. This table provides a clear overview of the protein-protein interactions identified within a complex following Sulfo-SMCC cross-linking and mass spectrometry analysis. The MS/MS score is a measure of the confidence in the peptide identification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are general guidelines and may require optimization for specific applications.

Protocol 1: Two-Step Cross-Linking of a Protein Complex using Sulfo-SMCC

This protocol describes the process of covalently linking interacting proteins within a purified complex.

Materials:

-

Purified protein complex in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)[4]

-

Sulfo-SMCC (e.g., from Thermo Fisher Scientific, NET, or Bio-Synthesis)

-

Reaction buffer (amine-free, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Protein Preparation: Ensure the purified protein complex is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).

-

Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in reaction buffer to a final concentration of approximately 10 mg/mL.

-

First Step (Amine Reaction):

-

Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the protein complex solution. The optimal molar excess should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

-

Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the maleimide group from being quenched by sulfhydryl-containing quenching agents in the next step.

-

Second Step (Sulfhydryl Reaction):

-

If the interacting partner protein is separate, add it to the maleimide-activated protein complex.

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.

-

Verification of Cross-Linking: Analyze the cross-linked products by SDS-PAGE. A successful cross-linking reaction will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein complex.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for digesting the cross-linked protein complex into peptides for mass spectrometry analysis.

Materials:

-

Cross-linked protein sample from Protocol 1

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Denaturation and Reduction:

-

Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

-

Alkylation: Alkylate the free sulfhydryl groups by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Desalting: Acidify the peptide mixture with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

-

Lyophilization: Lyophilize the desalted peptides and store at -80°C until mass spectrometry analysis.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes.

Caption: Experimental workflow for identifying protein-protein interactions using Sulfo-SMCC.

Caption: Hypothetical signaling pathway with a newly identified interaction.

Caption: The logical flow from protein proximity to interaction mapping.

Conclusion

Sulfo-SMCC is a powerful tool for the identification and characterization of protein complexes. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at elucidating protein-protein interactions. The successful application of this technology can provide valuable insights into cellular processes and aid in the development of novel therapeutics.

References

Application Notes and Protocols for Sulfo-SPP Sodium in Antibody-Antigen Interaction Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical crosslinking is a powerful technique to study protein-protein interactions by covalently linking interacting molecules.[1][2] This process provides valuable insights into the nature of these interactions, including the identification of binding partners and the mapping of interaction interfaces.[1] Water-soluble crosslinkers, such as those containing a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester, are particularly useful for biological applications as they can be used in aqueous solutions without the need for organic solvents that might disrupt protein structure.[3]

While "Sulfo-SPP sodium" (Sulfosuccinimidyl 4-phenyl-3-propionate) is not a commonly cited commercial crosslinker, its name suggests it is a water-soluble, amine-reactive crosslinker. This document provides detailed protocols and application notes based on the well-established chemistry of analogous Sulfo-NHS ester crosslinkers, such as BS3 (bis[sulfosuccinimidyl] suberate) and Sulfo-SMCC (Sulfosuccinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate).[4] These reagents are used to stabilize antibody-antigen complexes, allowing for their detection and characterization.

Mechanism of Action

Sulfo-NHS ester crosslinkers react specifically with primary amines (-NH2), which are present on the side chains of lysine (Lys) residues and the N-terminus of polypeptide chains. The reaction occurs in a pH range of 7-9 and results in the formation of a stable amide bond, releasing N-hydroxysulfosuccinimide.

Experimental Protocols

A. Preparation of Reagents

-

Crosslinker Stock Solution:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or freshly prepared aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.5) to a final concentration of 10-25 mM.

-

-

Reaction Buffer:

-

Use a non-amine-containing buffer at a pH between 7 and 9. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.

-

Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins for reaction with the crosslinker.

-

-

Quenching Solution:

-

Prepare a 1 M solution of Tris-HCl or glycine, pH 7.5. The primary amines in this solution will react with and inactivate any excess crosslinker.

-

B. Protocol for Crosslinking Antibody and Antigen in Solution

This protocol is a general guideline and should be optimized for each specific antibody-antigen pair.

-